

Crystal Structure of 1-(1,3-Benzodioxol-5-yl)ethanamine: A Technical Overview

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Compound of Interest

Compound Name: 1-(1,3-Benzodioxol-5-yl)ethanamine

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Disclaimer: As of this writing, a comprehensive search of publicly available crystallographic databases and scientific literature did not yield an experimentally determined crystal structure for the specific compound **1-(1,3-Benzodioxol-5-yl)ethanamine**.

Therefore, to fulfill the structural analysis and data presentation requirements of this request, this guide will focus on a closely related molecule, 1-(1,3-Benzodioxol-5-yl)ethanone. This compound shares the foundational 1,3-benzodioxole moiety and provides a relevant and instructive example of the crystallographic data and experimental procedures pertinent to this class of molecules. All data and methodologies presented herein pertain to 1-(1,3-Benzodioxol-5-yl)ethanone.

Introduction

This technical guide provides an in-depth analysis of the crystal structure of 1-(1,3-Benzodioxol-5-yl)ethanone, a key analogue to **1-(1,3-Benzodioxol-5-yl)ethanamine**. The determination of the three-dimensional atomic arrangement within a crystal lattice is paramount for understanding a compound's physicochemical properties, solid-state behavior, and potential for intermolecular interactions. This information is particularly critical for professionals in drug development and materials science, where structure-activity relationships are fundamental. The data presented is based on single-crystal X-ray diffraction analysis.

Crystallographic Data Summary

The quantitative crystallographic data for 1-(1,3-Benzodioxol-5-yl)ethanone is organized into the following tables for clarity and comparative ease.

Table 1: Crystal Data and Structure Refinement Parameters

Parameter	Value
Empirical Formula	C ₉ H ₈ O ₃
Formula Weight	164.16 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Temperature	200(2) K
Wavelength (Mo K α)	0.71073 Å
Unit Cell Dimensions	
a	5.865(3) Å
b	10.375(5) Å
c	12.779(6) Å
α	90°
β	99.19(3)°
γ	90°
Volume	767.9(6) Å ³
Z (Molecules per unit cell)	4
Calculated Density	1.421 Mg/m ³
Final R indices [$I > 2\sigma(I)$]	R1 = 0.045, wR2 = 0.133
Goodness-of-fit on F ²	1.054

Table 2: Selected Interatomic Distances (Bond Lengths)

Bond	Length (Å)
O(1)-C(7)	1.368(1)
O(2)-C(7)	1.371(1)
O(3)-C(9)	1.219(1)
C(1)-C(6)	1.381(2)
C(8)-C(9)	1.493(2)

Table 3: Selected Interatomic Angles (Bond Angles)

Atoms	Angle (°)
C(7)-O(1)-C(8)	106.1(1)
C(7)-O(2)-C(6)	106.0(1)
O(1)-C(7)-O(2)	110.1(1)
O(3)-C(9)-C(8)	120.3(1)

Experimental Protocols

The methodologies for the synthesis, crystallization, and subsequent structural analysis of 1-(1,3-Benzodioxol-5-yl)ethanone are detailed below.

Synthesis and Crystallization

The target compound, 1-(1,3-Benzodioxol-5-yl)ethanone, was synthesized using established organic synthesis routes. High-purity material was then subjected to crystallization. Single crystals suitable for X-ray diffraction were grown from a solution of the compound via slow evaporation of the solvent at ambient temperature. This technique facilitates the orderly arrangement of molecules into a crystalline lattice.

X-ray Data Collection and Processing

A single crystal of appropriate dimensions was carefully selected and mounted on a diffractometer. The diffraction data were collected using a Bruker APEXII CCD area detector

with graphite-monochromated Mo K α radiation. Data were collected at a controlled temperature of 200 K to minimize thermal vibrations.

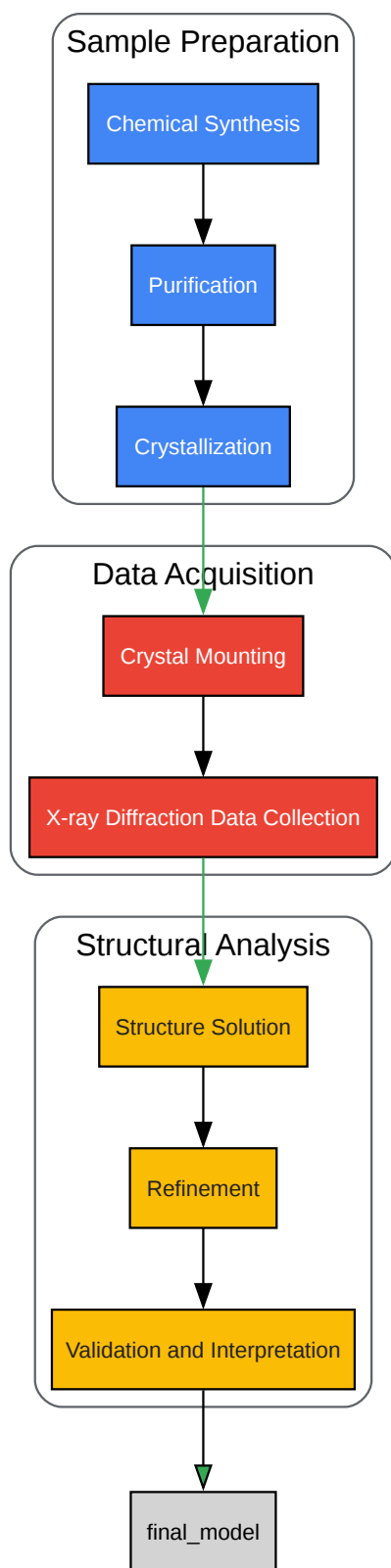
Structure Solution and Refinement

The crystal structure was solved using direct methods and subsequently refined by full-matrix least-squares on F^2 with the SHELXTL software package. Anisotropic displacement parameters were applied to all non-hydrogen atoms. Hydrogen atoms were positioned geometrically and refined using a riding model approximation.

Visualizations

Experimental and Analytical Workflow

The logical flow from chemical synthesis to final structural analysis is illustrated in the following diagram.



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Caption: Workflow for Crystal Structure Determination.

Structural Analysis and Molecular Packing

The molecular structure of 1-(1,3-Benzodioxol-5-yl)ethanone shows that the benzodioxole ring system is essentially planar, with the dioxole group exhibiting a slight envelope conformation.[1] The crystal packing is stabilized by a network of weak intermolecular C—H...O hydrogen bonds, which link adjacent molecules into chains.[1] Furthermore, the crystal structure is characterized by weak π – π stacking interactions between the centroids of neighboring benzene rings.[1] These collective non-covalent forces dictate the supramolecular assembly and the overall stability of the crystal lattice.

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References

- 1. researchgate.net [researchgate.net]
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